1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate
Overview
Description
1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate is an organic compound that belongs to the class of nitro aromatic esters. This compound is characterized by the presence of nitro, ester, and aromatic functional groups, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate typically involves the esterification of 2-nitro-terephthalic acid with tert-butyl alcohol and methanol. The reaction is catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium methoxide, under reflux conditions . The reaction proceeds through the formation of an intermediate carboxylic acid, which is then esterified to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product . The use of flow microreactors also minimizes environmental impact by reducing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Reduction: Sodium hydroxide or sulfuric acid for hydrolysis.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Carboxylic acids: Formed by the hydrolysis of ester groups.
Substituted aromatic compounds: Formed by electrophilic substitution reactions.
Scientific Research Applications
1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release carboxylic acids, which can further participate in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-terephthalic acid 1-methyl ester: Similar structure but lacks the tert-butyl ester group.
2-Nitro-terephthalic acid 1-ethyl ester: Similar structure but has an ethyl ester group instead of a tert-butyl ester group.
Uniqueness
1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate is unique due to the presence of both tert-butyl and methyl ester groups, which provide distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C13H15NO6 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C13H15NO6/c1-13(2,3)20-12(16)9-6-5-8(11(15)19-4)7-10(9)14(17)18/h5-7H,1-4H3 |
InChI Key |
HXWCWHMXWNLVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.